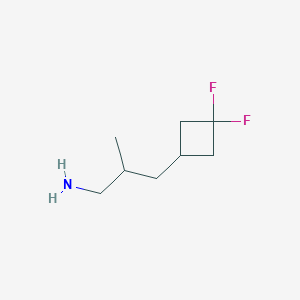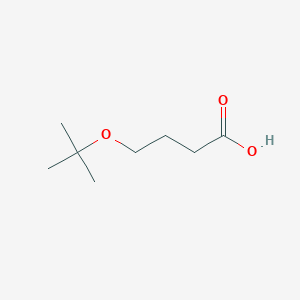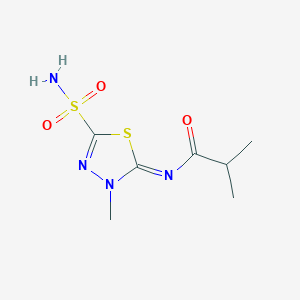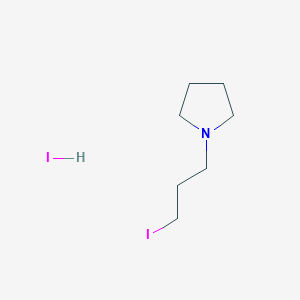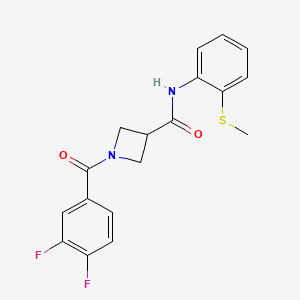
1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16F2N2O2S and its molecular weight is 362.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds with similar structural features, such as difluorobenzoyl groups and carboxamide functionalities, often focuses on their synthesis and crystal structure analysis. For instance, the synthesis and crystal structure of two diflunisal carboxamides have been detailed, highlighting methodologies that could be applicable to the target compound (Guang-xiang Zhong et al., 2010). These studies emphasize the importance of intermolecular hydrogen bonding in stabilizing the crystal structure, a factor that could be relevant when considering the physical properties and stability of 1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide.
Biological Activity
While direct information on the biological activity of the specific compound was not available, related research on benzothiazole and pyrimidine derivatives showcases a general approach to assessing the cytotoxicity and antimicrobial properties of novel compounds (Ashraf S. Hassan et al., 2014). This suggests that similar compounds might be investigated for potential therapeutic applications, with an emphasis on their interaction with biological targets.
Antimicrobial Agents
The development of antimicrobial agents from structurally related compounds, such as 1,4-disubstituted 1,2,3-triazole derivatives, provides insights into the potential application of the target compound in combating microbial infections (Rahul P. Jadhav et al., 2017). These studies highlight the versatility of similar structural frameworks in generating compounds with significant antimicrobial activity.
Pharmacological Inhibition
Research on the inhibition effects of various chemical compounds on specific biological pathways, such as the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, provides a model for understanding how the chemical structure influences biological activity and potential therapeutic uses (W. Knecht & M. Löffler, 1998). Such studies could guide the exploration of the target compound’s potential pharmacological applications.
Propiedades
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-25-16-5-3-2-4-15(16)21-17(23)12-9-22(10-12)18(24)11-6-7-13(19)14(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRFSMBVTYNDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
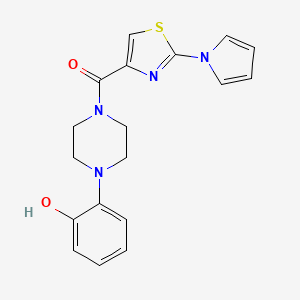
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)
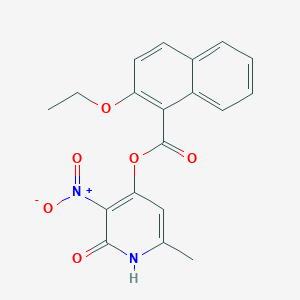
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)
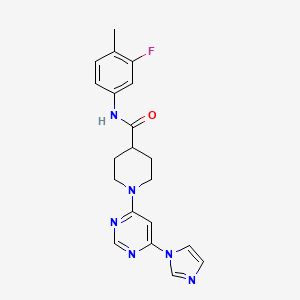
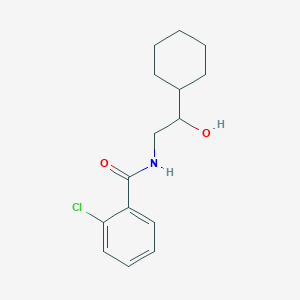
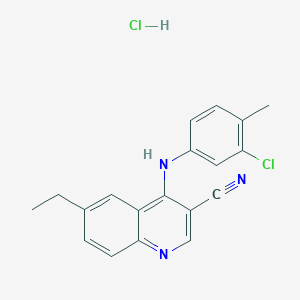
![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)
